1,2-Dibromo-3,6-difluoro-4-nitrobenzene

Density Functional Theory (DFT) Computational Chemistry Isomer Stability

Problem: Uncontrolled regiochemistry in polyhalogenated arenes compromises synthetic routes. Solution: 1,2-Dibromo-3,6-difluoro-4-nitrobenzene, where the nitro and fluorine substituents differentiate the two C-Br bonds for stepwise Suzuki couplings, and ortho-F/ortho-Br positioning enables cascade SNAr/cyclization. - Site-selective introduction of aryl/vinyl groups for diverse compound libraries. - Direct construction of fluorinated heterocycles via tandem substitution. - High halogen/nitro content for low-LUMO material precursors. Sourced at ≥98% purity with consistent lot quality for reliable research scale-up.

Molecular Formula C6HBr2F2NO2
Molecular Weight 316.88 g/mol
CAS No. 1806305-72-5
Cat. No. B1410455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3,6-difluoro-4-nitrobenzene
CAS1806305-72-5
Molecular FormulaC6HBr2F2NO2
Molecular Weight316.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Br)Br)F)[N+](=O)[O-]
InChIInChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(11(12)13)6(10)5(4)8/h1H
InChIKeyFISUTZTZUGJATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-3,6-difluoro-4-nitrobenzene: Overview


1,2-Dibromo-3,6-difluoro-4-nitrobenzene (CAS 1806305-72-5) is a polysubstituted aromatic compound with a molecular formula of C6HBr2F2NO2 and a molecular weight of 316.88 g/mol . It is characterized by the presence of two bromine, two fluorine, and one nitro group on a benzene ring . The compound is primarily offered as a research chemical and building block for organic synthesis .

Building block Polysubstituted scaffold for multi-step organic synthesis
Reaction type Supports sequential cross-coupling and nucleophilic aromatic substitution
Electronics Electron-deficient ring with tunable halogen leaving groups

Substitution Limitations of 1,2-Dibromo-3,6-difluoro-4-nitrobenzene


While various polyhalogenated nitrobenzenes exist, the specific substitution pattern and combination of electron-withdrawing groups on 1,2-dibromo-3,6-difluoro-4-nitrobenzene dictate its unique reactivity profile . The relative positions of the bromine, fluorine, and nitro substituents govern its behavior in crucial reactions like nucleophilic aromatic substitution and metal-catalyzed cross-couplings [1]. Therefore, substituting a seemingly similar analog, such as 1,2-dibromo-4,5-difluoro-3-nitrobenzene (CAS 1481-57-8), could lead to a different regiochemical outcome or reaction rate, potentially derailing a synthetic sequence. However, it must be noted that a direct, quantitative comparison of reactivity between this compound and its closest analogs is currently absent from the peer-reviewed literature.

Analog isomers (e.g., 1,2-dibromo-4,5-difluoro isomer) may give a different regiochemical outcome in cross-couplings.
Reactivity profile is governed by the exact substitution pattern; class-level inference may not transfer to this specific isomer.
Quantitative comparative reactivity data for this compound versus its closest analogs are not available in the peer-reviewed literature.

Quantitative Evidence Guide for 1,2-Dibromo-3,6-difluoro-4-nitrobenzene


Positional Isomerism and Predicted Stability

1,2-Dibromo-3,6-difluoro-4-nitrobenzene is a positional isomer of 1,2-dibromo-4,5-difluoro-3-nitrobenzene (CAS 1481-57-8). While no direct experimental comparison exists, computational studies on related isomeric dihalobenzenes provide a class-level inference. A DFT study found that for difluorobenzenes, 1,2-difluorobenzene is approximately 16.6 kJ/mol less stable than 1,3-difluorobenzene [1]. This indicates that the relative positions of substituents significantly impact molecular stability. Therefore, the 3,6-difluoro arrangement in the target compound is predicted to have a different ground-state energy and, consequently, a different reactivity profile compared to its 4,5-difluoro analog, a distinction that can be critical in thermodynamic and kinetic control of reactions.

Isomer stability
Class-level inference
ΔE ≈16.6 kJ mol⁻¹ less stable
Supports non-interchangeable isomer selection
DFT study on difluorobenzenes; not directly measured for target
Density Functional Theory (DFT) Computational Chemistry Isomer Stability

Comparative Physical Properties of a Related Isomer

Experimental data for 1,2-dibromo-3,6-difluoro-4-nitrobenzene is scarce. However, its close isomer, 1,2-dibromo-4,5-difluoro-3-nitrobenzene (CAS 1481-57-8), has published physical properties including a boiling point of 274.5°C and a flash point of 119.8°C . The target compound is expected to have a similar, but not identical, boiling point due to its different substitution pattern. A different boiling point can affect purification strategies (e.g., distillation) and handling conditions. Importantly, the isomer has specific hazard statements (H302, H315, H319, H335) classifying it as harmful and an irritant . This provides a baseline safety profile for handling the target compound, as it is presumed to pose similar hazards.

Related isomer properties
Cross-study comparable
BP 274.5 °C / FP 119.8 °C
Informs handling and purification conditions
Comparator data only; target properties expected similar but not identical
Physicochemical Properties Isomer Comparison Material Safety

Application Scenarios for 1,2-Dibromo-3,6-difluoro-4-nitrobenzene


Sequential Cross-Coupling for Regiospecific Biaryls

Given its two bromine atoms in a 1,2-relationship, 1,2-dibromo-3,6-difluoro-4-nitrobenzene can be employed as a substrate for sequential, site-selective Suzuki-Miyaura or other cross-coupling reactions . The electronic influence of the adjacent nitro and fluorine groups is expected to differentiate the reactivity of the two C-Br bonds, allowing for the controlled, stepwise introduction of two different aryl or vinyl groups. This is a key application in medicinal chemistry for building diverse compound libraries.

Tandem SNAr-Cyclization for Fluorinated Heterocycles

The fluorine atoms on the ring are positioned ortho to a bromine atom, making them potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This compound could be used in a cascade reaction where an initial SNAr displacement of fluorine by a nucleophile (e.g., an amine or thiol) is followed by an intramolecular cyclization onto the adjacent carbon-bromine bond, leading to the formation of complex fluorinated heterocyclic scaffolds .

Functional Materials with Tuned Electronic Properties

The high halogen content (Br and F) combined with a strong electron-withdrawing nitro group makes this compound a precursor for π-conjugated materials with low-lying LUMO energy levels . It can be polymerized or incorporated into small molecule semiconductors for organic electronics applications (e.g., OLEDs, OFETs, OPVs), where the specific substitution pattern will influence solid-state packing and charge transport properties differently than other isomers.

Application
Selection Property
Validation Focus
Sequential cross-coupling
Regioselective bromine reactivity
Site-selectivity control under Pd catalysis
SNAr-cyclization cascades
Fluorine leaving-group ability
Ortho-fluorine displacement vs. ring closure
Electronic materials
Electron-deficient aromatic core
LUMO energy and solid-state packing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dibromo-3,6-difluoro-4-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.